molecular formula C14H22N2O4 B3012354 1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034228-70-9

1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B3012354
CAS No.: 2034228-70-9
M. Wt: 282.34
InChI Key: SCNDQJYPXZOBQF-UHFFFAOYSA-N
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Description

This urea derivative features a central urea (-NH-C(=O)-NH-) group, a furan-2-yl ring, a 2-hydroxy-2-methylpropyl chain, and a tetrahydro-2H-pyran-4-yl substituent. The furan ring may contribute to π-π interactions in biological systems, and the hydroxyl group adds polarity.

Properties

IUPAC Name

1-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-14(18,9-12-3-2-6-20-12)10-15-13(17)16-11-4-7-19-8-5-11/h2-3,6,11,18H,4-5,7-10H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNDQJYPXZOBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)NC2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea, with the CAS number 2034228-70-9, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H22N2O4C_{14}H_{22}N_{2}O_{4} with a molecular weight of 282.34 g/mol. The structure features a furan ring and a tetrahydro-pyran moiety, which are significant for its biological interactions.

PropertyValue
CAS Number2034228-70-9
Molecular FormulaC₁₄H₂₂N₂O₄
Molecular Weight282.34 g/mol

Antioxidant Properties

Research indicates that compounds containing furan rings exhibit strong antioxidant activities. The presence of the furan moiety in this compound suggests potential efficacy in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Anticancer Potential

The tetrahydro-pyran structure is often associated with anticancer activity. Preliminary studies suggest that derivatives of urea can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms may involve modulation of signaling pathways related to cell proliferation and survival.

The biological activity of this compound may be attributed to several mechanisms:

  • Free Radical Scavenging : The furan group can donate electrons to free radicals, reducing oxidative damage.
  • Enzyme Inhibition : Urea derivatives often act as enzyme inhibitors, potentially affecting metabolic pathways in pathogens or cancer cells.
  • Cell Membrane Interaction : The hydrophobic nature of the tetrahydro-pyran ring may facilitate interaction with lipid membranes, altering permeability and disrupting cellular function.

Case Studies

While direct studies on this compound are sparse, related compounds provide insights into its potential:

  • Antioxidant Studies : Research on similar furan-containing compounds has shown significant reductions in oxidative stress markers in vitro and in vivo models.
  • Antimicrobial Testing : A study involving urea derivatives demonstrated inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential for this compound in antimicrobial applications.
  • Cancer Research : Investigations into tetrahydro-pyran derivatives have revealed their ability to induce apoptosis in various cancer cell lines, highlighting their therapeutic potential.

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Name/ID Key Structural Features Functional Groups Present Key Differences from Target Compound
Target Compound Urea, furan-2-yl, 2-hydroxy-2-methylpropyl, tetrahydro-2H-pyran-4-yl Urea, hydroxyl, ether (pyran)
Compound 16 Triazole, fluorinated chain, tetrahydrofuran, pyran triacetate Triazole, ester, fluorinated alkyl Lacks urea; contains triazole and fluorinated chain
Compound 17 Triazole, pyran-triol, fluorinated amide Triazole, amide, hydroxyl Replaces urea with amide; includes fluorinated chain
N-(3-(dihydroisoquinolin-yl)-2-hydroxypropyl)-benzamide Benzamide, tetrahydro-2H-pyran-4-yl-oxy, dihydroisoquinolinyl Amide, ether (pyran), tertiary amine Benzamide instead of urea; pyran-oxy linkage
Compound 166 Pyrimidine carboxamide, oxetan-3-ylamino, hydroxypropyl Carboxamide, oxetane, hydroxyl Pyrimidine carboxamide replaces urea
Patent Compound Tetrahydro-2H-pyran-4-amine, trifluoromethylphenyl, dihydropyridinyl Amine, ketone, trifluoromethyl Amine instead of urea; includes CF3 group

Physicochemical and Pharmacological Inferences

  • Lipophilicity : The fluorinated chains in Compounds 16/17 increase lipophilicity, whereas the target’s hydroxyl and urea groups enhance hydrophilicity. The trifluoromethyl group in further boosts lipophilicity compared to the furan ring.
  • Metabolic Stability: The tetrahydro-2H-pyran group (common in all compounds) is known to resist oxidative metabolism, suggesting improved half-life across these derivatives.
  • Bioavailability: The hydroxyl group in the target compound may reduce cell permeability compared to non-polar analogues like , but the pyran group could mitigate this via solubility enhancement.

Research Implications and Challenges

  • Structural Optimization : Replacing the urea group with amides (as in ) may alter receptor selectivity, while modifying the furan ring to triazoles () could improve metabolic stability.
  • Synthetic Complexity : The target compound’s urea linkage requires precise reaction conditions to avoid side products, whereas triazole-based compounds benefit from robust click chemistry.
  • Data Gaps: No direct pharmacological data (e.g., IC50, solubility) are available for the target compound, limiting quantitative comparisons. Further studies should focus on structure-activity relationships (SAR) for urea derivatives.

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